(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
LY303336 is a synthetic organic compound known for its role as an antagonist of the angiotensin II type 1 receptor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and congestive heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY303336 involves multiple steps, starting with the preparation of the core structure, which includes a polysubstituted 4-aminoimidazole. The synthetic route typically involves the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Various substituents are introduced to the imidazole ring through nucleophilic or electrophilic substitution reactions.
Coupling reactions: The final step involves coupling the substituted imidazole with other functional groups to form the complete LY303336 molecule.
Industrial Production Methods
Industrial production of LY303336 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
LY303336 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
LY303336 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of polysubstituted imidazoles.
Biology: Investigated for its role in modulating angiotensin II type 1 receptor activity in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating hypertension and heart failure due to its ability to block angiotensin II type 1 receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
LY303336 exerts its effects by binding to the angiotensin II type 1 receptor, thereby inhibiting the binding of angiotensin II. This inhibition prevents the downstream signaling pathways that lead to vasoconstriction and increased blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin system .
Comparison with Similar Compounds
LY303336 is compared with other angiotensin II type 1 receptor antagonists such as losartan, candesartan, and irbesartan. While all these compounds share a similar mechanism of action, LY303336 is unique due to its specific polysubstituted 4-aminoimidazole structure, which provides distinct binding properties and pharmacokinetic profiles .
List of Similar Compounds
- Losartan
- Candesartan
- Irbesartan
- EXP3174
- Saralasin
Properties
Molecular Formula |
C30H34N4O10S |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23+,24-/m0/s1 |
InChI Key |
HHFYOGBTLFTWQX-QTJGBDASSA-N |
Isomeric SMILES |
CCCCCC[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |
SMILES |
CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |
Canonical SMILES |
CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY303336; LY 303336; LY-303336. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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